Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate (3α,5β,6α,7α)-6-Bromo-3-[(ethoxycarbonyl)oxy]-7-hydroxycholan-24-oic Acid Methyl Ester is an intermediate in the synthesis of α-Muricholic Acid, an bile acid metabolite found in urine.

Brand Name: Vulcanchem
CAS No.: 125112-74-5
VCID: VC20861754
InChI: InChI=1S/C28H45BrO6/c1-6-34-26(32)35-17-11-13-28(4)20-12-14-27(3)18(16(2)7-10-22(30)33-5)8-9-19(27)23(20)25(31)24(29)21(28)15-17/h16-21,23-25,31H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,21+,23+,24-,25+,27-,28-/m1/s1
SMILES: CCOC(=O)OC1CCC2(C3CCC4(C(C3C(C(C2C1)Br)O)CCC4C(C)CCC(=O)OC)C)C
Molecular Formula: C28H45BrO6
Molecular Weight: 557.6 g/mol

Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

CAS No.: 125112-74-5

Cat. No.: VC20861754

Molecular Formula: C28H45BrO6

Molecular Weight: 557.6 g/mol

* For research use only. Not for human or veterinary use.

Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate - 125112-74-5

Specification

Description (3α,5β,6α,7α)-6-Bromo-3-[(ethoxycarbonyl)oxy]-7-hydroxycholan-24-oic Acid Methyl Ester is an intermediate in the synthesis of α-Muricholic Acid, an bile acid metabolite found in urine.

CAS No. 125112-74-5
Molecular Formula C28H45BrO6
Molecular Weight 557.6 g/mol
IUPAC Name methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Standard InChI InChI=1S/C28H45BrO6/c1-6-34-26(32)35-17-11-13-28(4)20-12-14-27(3)18(16(2)7-10-22(30)33-5)8-9-19(27)23(20)25(31)24(29)21(28)15-17/h16-21,23-25,31H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,21+,23+,24-,25+,27-,28-/m1/s1
Standard InChI Key XUAVJFKSCMFOON-SZUXHNFMSA-N
Isomeric SMILES CCOC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@@H]([C@@H]2C1)Br)O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C
SMILES CCOC(=O)OC1CCC2(C3CCC4(C(C3C(C(C2C1)Br)O)CCC4C(C)CCC(=O)OC)C)C
Canonical SMILES CCOC(=O)OC1CCC2(C3CCC4(C(C3C(C(C2C1)Br)O)CCC4C(C)CCC(=O)OC)C)C

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